molecular formula C14H14N6OS2 B286265 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B286265
M. Wt: 346.4 g/mol
InChI Key: JMVXNTYGCYBWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as AMTSA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and microorganisms through the disruption of cellular processes.
Biochemical and Physiological Effects:
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have a significant effect on the biochemical and physiological processes of living organisms. It has been found to induce apoptosis, inhibit cell proliferation, and disrupt DNA synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments include its potential as a therapeutic agent for cancer and infectious diseases. However, the limitations of using 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields such as agriculture and environmental science.
In conclusion, 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a promising chemical compound that has gained attention in the field of scientific research. Its potential applications in various fields make it an interesting area of study for researchers. However, further studies are needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be synthesized through a multistep process involving the reaction of 4-phenyl-1,3-thiazole-2-amine and 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. The final product is obtained by the reaction of the intermediate product with acetic anhydride.

Scientific Research Applications

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anticancer, antifungal, and antibacterial properties.

properties

Molecular Formula

C14H14N6OS2

Molecular Weight

346.4 g/mol

IUPAC Name

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H14N6OS2/c1-9-18-19-14(20(9)15)23-8-12(21)17-13-16-11(7-22-13)10-5-3-2-4-6-10/h2-7H,8,15H2,1H3,(H,16,17,21)

InChI Key

JMVXNTYGCYBWJR-UHFFFAOYSA-N

SMILES

CC1=NN=C(N1N)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

CC1=NN=C(N1N)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3

Pictograms

Irritant

Origin of Product

United States

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